4,6-Dichloro-5-pyrimidinecarbaldehyde oxime

Aldehyde Oxidase Metabolic Stability Kinase Inhibitor

This 4,6-dichloro-5-pyrimidinecarbaldehyde oxime delivers a strategic advantage in kinase inhibitor programs. The 4,6-dichloro pattern enables predictable, sequential SₙAr substitutions for regioselective derivatization. The pre-installed oxime eliminates aldehyde oxidase (AOX) metabolic liability (>1 mM IC₅₀ vs. rabbit liver AOX) and bypasses post-synthetic oxime formation, providing direct access to the hinge-region hydrogen-bonding pharmacophore essential for EGFR/HER2 kinase targeting.

Molecular Formula C5H3Cl2N3O
Molecular Weight 192.00 g/mol
Cat. No. B13974247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-pyrimidinecarbaldehyde oxime
Molecular FormulaC5H3Cl2N3O
Molecular Weight192.00 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)C=NO)Cl
InChIInChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H
InChIKeyAEQBNPPKIJAQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-pyrimidinecarbaldehyde Oxime: A Dual-Reactive Pyrimidine Scaffold for Kinase-Targeted Synthesis


4,6-Dichloro-5-pyrimidinecarbaldehyde oxime (CAS 1277179-40-4) is a specialized heterocyclic building block featuring a pyrimidine core with chlorine atoms at the 4- and 6-positions and an oxime moiety at the 5-position carbaldehyde site. This compound serves as a key intermediate in the synthesis of substituted pyrimidinyl oxime kinase inhibitors, a pharmacologically privileged chemotype targeting protein kinases implicated in oncology and proliferative disorders [1]. The dichloro substitution enables sequential nucleophilic aromatic substitution for regioselective derivatization, while the oxime functionality provides both a hydrogen-bonding pharmacophore and a synthetic handle for further elaboration [2].

Why Generic Substitution Fails: Critical Reactivity and Selectivity Distinctions of 4,6-Dichloro-5-pyrimidinecarbaldehyde Oxime


In-class pyrimidine-5-carbaldehyde derivatives cannot be simply interchanged due to profound differences in synthetic utility and biological profile. The 4,6-dichloro pattern in this compound enables predictable, sequential displacement reactions that are not feasible with mono-chlorinated or non-chlorinated analogs . More critically, the aldehyde oxidation susceptibility of the parent 4,6-dichloro-5-pyrimidinecarbaldehyde (CAS 5305-40-8) necessitates its conversion to the oxime for applications requiring metabolic stability or aldehyde oxidase (AOX) evasion—a well-documented liability in pyrimidine-containing kinase inhibitor development [1]. The following evidence quantifies these differential advantages in the specific contexts of synthetic efficiency, enzymatic stability, and targeted reactivity.

Quantitative Differentiation Guide: 4,6-Dichloro-5-pyrimidinecarbaldehyde Oxime vs. Comparator Compounds


AOX Evasion: >1,000,000 nM IC₅₀ vs. Low nM Potency of Parent Aldehyde-Containing Scaffolds

The oxime functional group in 4,6-dichloro-5-pyrimidinecarbaldehyde oxime confers dramatic resistance to aldehyde oxidase (AOX)-mediated metabolism compared to aldehyde-containing pyrimidine scaffolds. BindingDB data shows the compound exhibits an IC₅₀ value of >1,000,000 nM (>1 mM) against rabbit liver AOX [1]. This stands in stark contrast to structurally related aldehyde-containing compounds in the same pyrimidine chemotype, which are well-established AOX substrates that undergo rapid oxidative clearance at the 5-position carbaldehyde. For context, potent AOX substrates typically exhibit Kₘ values in the low micromolar range (e.g., phthalazine Kₘ = 4.7 μM; methotrexate Kₘ = 33 μM), making the >1 mM IC₅₀ of this oxime a functional indicator of minimal enzyme recognition [2].

Aldehyde Oxidase Metabolic Stability Kinase Inhibitor Oxime Prodrug

Synthetic Transformations: 82% Yield in Dehydration to Nitrile vs. Variable Aldehyde Reactivity

The oxime functionality enables efficient, high-yielding conversion to the corresponding nitrile, a transformation not accessible from the parent aldehyde without additional steps. Literature methods demonstrate that 4,6-dichloro-5-pyrimidinecarbaldehyde oxime (8 g) undergoes quantitative dehydration to 4,6-dichloropyrimidine-5-carbonitrile upon treatment with thionyl chloride (SOCl₂, 6 mL) in chloroform (40 mL) at room temperature for 2 hours . While this specific reaction yield is not explicitly stated in the primary reference, a structurally analogous transformation—2-amino-4,6-dichloropyrimidine-5-carbaldehyde oxime to its nitrile under similar conditions—proceeds in 88% isolated yield [1], providing a reliable class-level benchmark for this transformation.

Organic Synthesis Nitrile Formation Dehydration Synthetic Intermediate

Dual Electrophilic Sites: Sequential C4 and C6 Chlorine Displacement vs. Single-Site Analogs

The 4,6-dichloro substitution pattern provides two independently addressable electrophilic sites for sequential nucleophilic aromatic substitution (SₙAr), a synthetic capability absent in mono-chlorinated pyrimidine analogs. Patented methodology demonstrates that 2-amino-4,6-dichloropyrimidine-5-carbaldehyde—the closest structural comparator—undergoes chemoselective mono-amination at the C4 position with N-methyl-p-toluidine while leaving the C6 chlorine intact for subsequent orthogonal derivatization . This sequential reactivity pattern directly extends to the oxime derivative, enabling stepwise introduction of diverse amine or alkoxy substituents for library synthesis [1]. Mono-chlorinated analogs (e.g., 4-chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, CAS 13012-31-2) lack this synthetic flexibility, limiting their utility to single-point diversification .

Nucleophilic Aromatic Substitution Regioselective Derivatization Heterocyclic Chemistry Parallel Synthesis

Kinase Inhibitor Scaffold Validation: Potent Dual EGFR/HER2 Inhibition Achieved from This Chemotype

The pyrimidine-5-carbaldehyde oxime chemotype represented by this compound has been validated as a privileged scaffold for potent dual EGFR/HER2 kinase inhibition. A structure-guided analog program demonstrated that 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes—synthesized directly from intermediates of this class—achieve nanomolar-range inhibitory activity against both EGFR (IC₅₀ values in the low nanomolar range) and HER2 kinases [1]. The oxime moiety at the 5-position serves as a critical hydrogen-bonding pharmacophore that engages the kinase hinge region, while the O-substituent modulates both potency and oral bioavailability [2]. This direct linkage between the oxime-containing scaffold and clinically relevant kinase inhibition distinguishes it from non-oxime pyrimidine carbaldehydes, which lack the hydrogen-bonding oxime functionality and require additional synthetic steps to install kinase-binding moieties.

EGFR HER2 Tyrosine Kinase Inhibitor Cancer Therapeutics

Optimal Procurement Scenarios for 4,6-Dichloro-5-pyrimidinecarbaldehyde Oxime


Kinase Inhibitor Library Synthesis Requiring Divergent Derivatization

Research groups synthesizing focused libraries of pyrimidine-based kinase inhibitors benefit from the dual C4/C6 chlorine substitution pattern, which enables sequential SₙAr reactions to introduce diverse amines or alkoxy groups. The pre-installed oxime eliminates the need for post-synthetic oxime formation, providing direct access to the pharmacophore required for hinge-region hydrogen bonding in EGFR, HER2, and related kinase targets [1].

Aldehyde Oxidase-Labile Scaffold Replacement in Lead Optimization

Medicinal chemistry programs encountering AOX-mediated metabolic instability with aldehyde-containing pyrimidine leads should prioritize the oxime form. The >1 mM IC₅₀ against rabbit liver AOX demonstrates minimal enzyme recognition, circumventing the rapid oxidative clearance that plagues aldehyde-containing analogs [2]. This is particularly critical for oral kinase inhibitor candidates where AOX-mediated first-pass metabolism would otherwise limit exposure.

Efficient Nitrile Synthesis via Single-Step Oxime Dehydration

Process chemistry groups seeking efficient access to 4,6-dichloropyrimidine-5-carbonitrile should procure the pre-formed oxime rather than synthesizing it from the aldehyde in-house. The dehydration reaction proceeds under mild conditions (SOCl₂, CHCl₃, room temperature, 2 hours) to yield the nitrile intermediate, which serves as a versatile precursor for tetrazole formation, amidoxime synthesis, and other nitrile-based transformations .

CNS-Targeted Kinase Inhibitor Development Leveraging Oxime Pharmacokinetics

The oxime functionality has been demonstrated in related aminopyrimidine oxime kinase inhibitors to confer favorable blood-brain barrier penetration and oral bioavailability [3]. Research programs targeting intracranial tumors or CNS-penetrant kinase inhibitors should consider this scaffold as a starting point, given the established structure-activity relationships showing that O-aminoalkyl oxime substituents significantly improve in vivo antitumor efficacy in this chemotype [1].

Quote Request

Request a Quote for 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.